N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-14-9-7-13(8-10-14)17(11-15-12-21-15)22(18,19)16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIMUQGMAGWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, with the molecular formula C16H17NO4S and a molecular weight of 319.38 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a methoxyphenyl moiety and an oxirane ring. The structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 319.38 g/mol |
| Purity | Typically 95% |
| IUPAC Name | This compound |
| CAS Number | 500118-62-7 |
Mechanisms of Biological Activity
Study 1: Anticancer Activity
A study investigating various sulfonamide derivatives found that compounds with similar structural features demonstrated significant cytotoxicity against several cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance potency .
Study 2: Progesterone Receptor Modulation
Research on related benzenesulfonamide derivatives revealed that they could effectively bind to progesterone receptors, inhibiting their activity. This class of compounds has been proposed as potential therapeutic agents for conditions such as uterine fibroids and breast cancer . Although specific data on this compound is lacking, its structural similarity to effective analogs suggests a possibility for similar functionality.
Biological Activity Summary Table
Comparison with Similar Compounds
Key Analogues :
- N-(Oxiran-2-ylmethyl) sulfonamides (e.g., N-(2-(3-bromophenyl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide ):
- Structural Differences : Bromophenyl or benzyloxy substituents replace the 4-methoxyphenyl group.
- Synthesis : Synthesized via allylation followed by sulfonylation (69–73% yields), comparable to methods for the target compound .
- Reactivity : The epoxide ring undergoes nucleophilic attack (e.g., by benzylamine) following the Krasuskii rule, suggesting similar reactivity for the target compound .
- 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide : Structural Differences: A methyl group replaces the oxiran-2-ylmethyl moiety. Crystallography: Crystallizes in monoclinic systems, contrasting with orthorhombic structures of other analogues, indicating substituent-dependent packing .
Physicochemical Properties
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide with high purity?
- Methodology :
- Nucleophilic Substitution : React 4-methoxybenzenesulfonyl chloride with N-(oxiran-2-ylmethyl)-4-methoxyaniline in the presence of a base (e.g., KCO or NaOH) to facilitate sulfonamide bond formation. Control stoichiometry to minimize byproducts .
- Epoxide Handling : Maintain anhydrous conditions during the reaction to prevent premature ring-opening of the oxirane (epoxide) group. Use aprotic solvents like dichloromethane or THF .
- Purification : Recrystallize the crude product from ethanol or ethyl acetate to isolate high-purity crystals. Monitor purity via TLC (R values) and confirm with H NMR (e.g., δ 3.8–4.2 ppm for oxirane protons) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : Use H NMR to identify aromatic protons (δ 6.8–7.8 ppm for substituted phenyl groups) and oxirane protons (δ 3.8–4.2 ppm). C NMR confirms sulfonamide carbonyls (δ ~125–135 ppm) and methoxy carbons (δ ~55 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1150–1350 cm) and epoxide C-O-C asymmetric vibrations (~850 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfonamide and epoxide moieties .
Advanced Research Questions
Q. How does the epoxide ring in this compound influence its reactivity in nucleophilic ring-opening reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates under acidic (e.g., HSO) vs. basic (e.g., NaOH) conditions using in situ H NMR to track epoxide ring-opening. Monitor regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) .
- Computational Modeling : Employ DFT calculations to predict transition states and electron density maps for the oxirane ring, guiding rational design of derivatives .
- Product Characterization : Use X-ray crystallography (SHELX refinement) to resolve stereochemistry of ring-opened products .
Q. What strategies can resolve contradictions in reported biological activities of sulfonamide-epoxide hybrids?
- Methodology :
- Standardized Assays : Replicate antimicrobial or anticancer assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. Use reference compounds (e.g., known sulfonamide drugs) for benchmarking .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity trends via IC or MIC values .
- Metabolic Stability Testing : Evaluate oxidative metabolism (e.g., CYP450 enzymes) to assess if epoxide instability contributes to divergent activity reports .
Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., carbonic anhydrase)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn coordination in carbonic anhydrase). Validate with crystallographic data .
- MD Simulations : Run 100-ns simulations to assess conformational stability of the ligand-protein complex, focusing on hydrogen bonds with key residues (e.g., Thr199 in carbonic anhydrase) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodology :
- Nonlinear Regression : Fit IC curves using four-parameter logistic models (e.g., GraphPad Prism). Include controls for solvent effects (e.g., DMSO) .
- ANOVA with Post Hoc Tests : Compare multiple derivatives’ activities using Tukey’s HSD test to identify significant differences (p < 0.05) .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with improved solubility?
- Methodology :
- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that dominate crystal packing. Modify substituents (e.g., adding polar groups) to disrupt aggregation .
- Solubility Prediction : Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to screen solvents for co-crystallization .
Methodological Challenges
Q. What are the key pitfalls in characterizing sulfonamide-epoxide hybrids via NMR, and how can they be mitigated?
- Solutions :
- Dynamic Effects : Epoxide ring-opening during analysis can broaden peaks. Use low-temperature (e.g., –40°C) H NMR to stabilize the structure .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d) may react with the epoxide. Pre-test solvent compatibility with a small sample .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
